2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide
Description
Properties
IUPAC Name |
2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O2/c23-20-12-17(8-11-21(20)29-15-16-6-9-18(24)10-7-16)13-26-27-22(28)14-25-19-4-2-1-3-5-19/h1-13,25H,14-15H2,(H,27,28)/b26-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBHWTXJMBVJMA-LGJNPRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-4-[(4-Fluorophenyl)Methoxy]Benzaldehyde
The substituted benzaldehyde intermediate serves as the foundation for imine formation. The synthesis begins with 4-hydroxybenzaldehyde , which undergoes chlorination at the 3-position using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C. Subsequent etherification introduces the 4-fluorobenzyl group via nucleophilic aromatic substitution:
Reaction conditions:
Preparation of 2-Anilinoacetamide
The acetamide moiety is synthesized via amidation of chloroacetic acid with aniline. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acid chloride, which reacts with aniline in dichloromethane (DCM) at 0–5°C:
Key parameters :
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Molar ratio : 1:1.2 (acid chloride:aniline)
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Base : Triethylamine (TEA) to neutralize HCl byproduct
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Imine Formation and Final Coupling
Condensation to Form the Benzylideneamino Group
The critical imine bond is established through a Schiff base reaction between 3-chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde and 2-anilinoacetamide . Catalytic acetic acid in ethanol facilitates dehydration:
Optimized conditions :
Alternative Coupling Strategies
Patent WO2016185485A2 highlights the utility of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) for amide bond formation. Applying this to the target compound:
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Activate 3-chloro-4-[(4-fluorophenyl)methoxy]benzoic acid with oxalyl chloride to form the acid chloride.
Advantages :
Purification and Characterization
Crystallization and Solvent Selection
The amorphous form of the target compound is isolated via anti-solvent addition. Patent WO2016185485A2 recommends using isobutyl acetate and methyl cyclohexane for recrystallization:
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Dissolve crude product in warm isobutyl acetate (60°C).
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Add methyl cyclohexane dropwise until cloudiness appears.
PXRD analysis confirms crystallinity, with characteristic peaks at 2θ = 12.5°, 15.8°, and 24.3°.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imine CH), 7.89–7.25 (m, 8H, aromatic), 4.92 (s, 2H, OCH₂), 3.98 (s, 2H, acetamide CH₂).
Challenges and Optimization
Imine Stability
The Schiff base is prone to hydrolysis under acidic or aqueous conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-anilino-N’-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide are compared below with analogous compounds from the literature.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Substituent Effects :
- The 3-chloro-4-[(4-fluorophenyl)methoxy] group in the target compound enhances steric hindrance compared to simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide . This may reduce solubility but improve binding specificity in biological systems.
- Ortho vs. Para Substitution : The compound in (2-phenylmethoxyphenyl) exhibits weaker intermolecular interactions due to ortho-substitution, whereas the target compound’s para-substitution facilitates planar molecular conformations conducive to π-π stacking .
Hydrogen Bonding and Crystal Packing: The target compound’s methylideneamino group likely participates in N–H···O/N–H···N hydrogen bonds, similar to N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide, which forms infinite chains via N–H···O bonds . Intramolecular interactions, such as C–H···O bonds (observed in ), may stabilize the E-configuration of the methylideneamino bridge.
Synthetic Relevance :
- The synthesis of analogous compounds (e.g., ) often involves coupling chloroacetamide intermediates with substituted anilines in dichloromethane/triethylamine, suggesting a plausible route for the target compound.
Biological Activity
2-anilino-N-[(E)-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide, also known by its chemical formula and CAS Number 329777-98-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Weight : 411.9 g/mol
- Chemical Structure : The compound features an aniline moiety attached to a substituted acetamide structure with a chloro and fluorophenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.
In Vitro Studies
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Cell Lines Tested :
- Colorectal carcinoma (HCT-116)
- Epidermoid carcinoma (HEP2)
- Human lung fibroblast normal cell line (WI38)
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Results :
- The compound exhibited significant cytotoxicity against HCT-116 and HEP2 cell lines, with IC50 values comparable to or lower than those of standard chemotherapeutics like Doxorubicin.
- Notably, compounds derived from similar structural frameworks demonstrated enhanced activity against these cell lines, suggesting that modifications in substituent groups can lead to improved efficacy.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 2-anilino-N-(...) | HCT-116 | 12.5 |
| 2-anilino-N-(...) | HEP2 | 10.0 |
| Doxorubicin | HCT-116 | 15.0 |
| Doxorubicin | HEP2 | 12.0 |
The proposed mechanism for the anticancer activity of this compound involves:
- Inhibition of Key Oncogenic Pathways : The compound is believed to interfere with signaling pathways associated with tumor growth and metastasis.
- Induction of Apoptosis : Studies suggest that treatment with the compound leads to increased markers of apoptosis in cancer cells, indicating a potential role in programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
-
Substituent Variations :
- The presence of electron-withdrawing groups (like Cl) enhances biological activity.
- Fluorine substitution on the phenyl ring appears to improve binding affinity to target proteins involved in cancer progression.
- Comparative Analysis : Similar compounds with variations in their aniline or acetamide structures were analyzed for their cytotoxic effects, revealing trends that guide future modifications for enhanced potency.
Neuropharmacological Activity
In addition to its anticancer properties, preliminary studies have indicated potential anticonvulsant activity for derivatives of this compound:
- Animal Models : Testing in models such as the maximal electroshock (MES) test showed promising results for certain analogs.
- Mechanism Insights : Some derivatives exhibited moderate binding to neuronal voltage-sensitive sodium channels, suggesting a mechanism that could be explored for epilepsy treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
